(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile
(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile
CID 158558 is a natural product found in Streptomyces lusitanus with data available.
Brand Name:
Vulcanchem
CAS No.:
152104-53-5
VCID:
VC21113571
InChI:
InChI=1S/C23H27N5O5/c1-10-21(31)17-16(22(32)23(10)33-3)15(9-30)28-14(8-25)12-6-11-13(7-24)27(4-5-29)19(17)20(28)18(11)26(12)2/h11-15,18-20,29-30H,4-6,9H2,1-3H3/t11-,12+,13?,14?,15?,18?,19?,20?/m0/s1
SMILES:
CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C(N3CCO)C#N)OC
Molecular Formula:
C23H27N5O5
Molecular Weight:
453.5 g/mol
(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile
CAS No.: 152104-53-5
Cat. No.: VC21113571
Molecular Formula: C23H27N5O5
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | CID 158558 is a natural product found in Streptomyces lusitanus with data available. |
|---|---|
| CAS No. | 152104-53-5 |
| Molecular Formula | C23H27N5O5 |
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | (1R,3R)-5-(2-hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile |
| Standard InChI | InChI=1S/C23H27N5O5/c1-10-21(31)17-16(22(32)23(10)33-3)15(9-30)28-14(8-25)12-6-11-13(7-24)27(4-5-29)19(17)20(28)18(11)26(12)2/h11-15,18-20,29-30H,4-6,9H2,1-3H3/t11-,12+,13?,14?,15?,18?,19?,20?/m0/s1 |
| Standard InChI Key | WTMKTMCADOSNBQ-FMDZXFMMSA-N |
| Isomeric SMILES | CC1=C(C(=O)C2=C(C1=O)C3C4C5[C@@H](C[C@@H](N5C)C(N4C2CO)C#N)C(N3CCO)C#N)OC |
| SMILES | CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C(N3CCO)C#N)OC |
| Canonical SMILES | CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C(N3CCO)C#N)OC |
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